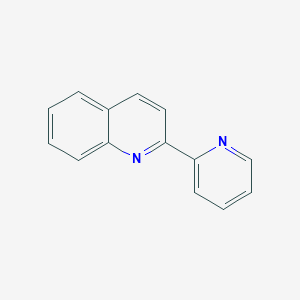

2-(Pyridin-2-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyridin-2-yl)quinoline is a useful research compound. Its molecular formula is C14H10N2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(pyridin-2-yl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : A room-temperature synthesis using N-heterocyclic carbene (NHC) copper catalysts and DMSO as an oxidant provides a high-yield route. For example, reacting 2-aminobenzyl alcohol with 1-(pyridin-2-yl)ethan-1-one yields this compound as a white solid (m.p. 94–95°C) with full characterization via 1H/13C NMR and mass spectrometry . Alternative methods, such as Suzuki-Miyaura cross-coupling, may suffer from lower yields (e.g., 64%) due to competing side reactions, necessitating optimization of catalysts (e.g., XPhos-Pd-G2/Cu(I)Cl) and solvents (water/THF mixtures) .

Comparison of Synthetic Routes :

| Method | Catalyst | Solvent | Yield | Key Advantage |

|---|---|---|---|---|

| NHC-Cu/DMSO oxidation | NHC-Cu complex | Neat/DMSO | High | Room-temperature, scalable |

| Suzuki-Miyaura coupling | XPhos-Pd-G2, Cu(I)Cl | Water/THF | 64% | Modular for diverse derivatives |

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, single-crystal analysis of this compound reveals bond lengths and angles critical for verifying coordination sites in metal complexes (e.g., Re(I) complexes) . Complementary techniques include:

- NMR Spectroscopy : Distinct aromatic proton signals (δ 7.2–8.9 ppm) and carbon shifts (δ 120–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209 [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can mitigate low yields in cross-coupling reactions involving this compound derivatives?

- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient pyridyl groups. Strategies include:

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to enhance oxidative addition in Pd-catalyzed reactions .

- Additives : Introduce Cu(I) salts to stabilize reactive intermediates or suppress protodehalogenation .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve solubility of heteroaromatic substrates.

Q. How does this compound function as a ligand in coordination chemistry, and what are its binding modes?

- Methodological Answer : The compound acts as a bidentate ligand via its pyridyl-N and quinoline-N atoms. For example, in Re(I) complexes (e.g., fac-[Re(CO)3(this compound)(Pz)]), it forms stable octahedral geometries, with luminescence properties tunable via substituent effects . Binding affinity can be quantified using UV-vis titration or cyclic voltammetry to assess metal-ligand charge transfer transitions.

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in antiplasmodial or anticancer activity may arise from divergent substitution patterns. For example:

- Anti-Inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced efficacy in suppressing TNF-α, while electron-donating groups (e.g., -OCH3) reduce potency .

- Data Resolution : Systematic SAR studies with standardized assays (e.g., IC50 comparisons across cell lines) and computational docking (e.g., binding to kinase domains) can clarify structure-activity relationships .

Q. Methodological Guidance for Experimental Design

Q. How should researchers design experiments to explore the photophysical properties of this compound metal complexes?

- Answer :

- Luminescence Studies : Measure emission spectra in varying solvents to assess solvatochromism. For Re(I) complexes, emission lifetimes (microsecond range) indicate triplet-state characteristics .

- Theoretical Calculations : Use DFT to model electronic transitions and compare with experimental UV-vis/NIR data .

Q. What analytical techniques are critical for characterizing reaction intermediates in this compound synthesis?

- Answer :

- In Situ Monitoring : ReactIR or HPLC-MS to track intermediate formation (e.g., imine or cyclization steps) .

- Isolation Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for pure intermediates .

Q. Tables of Key Data

Table 1 : Structural Parameters from X-ray Crystallography

| Parameter | Value (Å/°) |

|---|---|

| Pyridyl N–C bond length | 1.34 Å |

| Quinoline N–C bond length | 1.33 Å |

| Dihedral angle (pyridyl-quinoline) | 12.5° |

Table 2 : Comparative Biological Activities of Derivatives

| Derivative | Target Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Chloro-4-(pyridin-2-yl) | Antiplasmodial | 0.8 | Heme polymerization inhibition |

| 6-Methoxy-2-(CF3-substituted) | Anti-inflammatory | 2.3 | TNF-α suppression |

Propiedades

Fórmula molecular |

C14H10N2 |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

2-pyridin-2-ylquinoline |

InChI |

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-10H |

Clave InChI |

YQZGQXPHGLAEHA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=N3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.